1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
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Overview
Description
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is a complex organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes benzyl and methyl groups attached to the piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine with benzyl chloride and methyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl-3-methyl-4-piperidone: This compound has a similar piperidine structure but lacks the additional methyl and carboxylate groups, making it less complex.
1-Benzyl-4-methylpiperidin-3-one: Another related compound with a simpler structure, used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is a compound within the piperidine family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H19NO4
- Molecular Weight: 277.32 g/mol
- CAS Number: 138163-07-2
The compound features a piperidine ring substituted with a benzyl group and two carboxylate functionalities, which are crucial for its biological activity.
Biological Activity Overview
This compound exhibits several biological activities:
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds often possess significant antimicrobial properties. In particular, studies have shown that similar piperidine derivatives can inhibit the growth of various bacterial strains and fungi. For instance, compounds with structural similarities have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Piperidine derivatives have been studied for their anticancer properties. The structure of this compound suggests potential activity against cancer cell lines. Notably, compounds in this class have demonstrated the ability to induce apoptosis in tumor cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Some studies suggest that piperidine derivatives may exhibit neuroprotective effects. They are thought to interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain under investigation but may involve antioxidant properties and modulation of neuroinflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: Compounds with similar structures have been identified as antagonists or modulators at various receptors (e.g., CCR3), influencing chemotaxis and inflammatory responses .
- Enzyme Inhibition: Piperidine derivatives often act as enzyme inhibitors in metabolic pathways relevant to cancer and microbial resistance.
- Apoptosis Induction: By affecting mitochondrial function and promoting caspase activation, these compounds can trigger programmed cell death in cancerous cells.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Anticancer Study : A study involving a series of piperidine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The study reported IC50 values in the low micromolar range for certain analogs .
- Antimicrobial Research : In vitro testing of similar compounds showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting broad-spectrum antimicrobial potential .
Data Tables
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2)12-18(10-9-14(17)15(19)21-3)16(20)22-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
UWVJGBKZQOGDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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